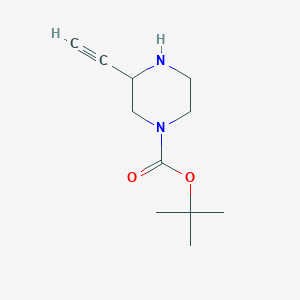

tert-Butyl 3-ethynylpiperazine-1-carboxylate

Description

tert-Butyl 3-ethynylpiperazine-1-carboxylate (CAS: 2306269-34-9) is a piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an ethynyl (-C≡CH) substituent at the 3-position of the piperazine ring. Its molecular formula is C₁₁H₁₈N₂O₂, with a molar mass of 210.27 g/mol . The Boc group serves as a temporary protective moiety for the secondary amine, enabling selective functionalization of the piperazine ring in synthetic workflows. The ethynyl group provides a reactive handle for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable in pharmaceutical and materials science applications.

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

tert-butyl 3-ethynylpiperazine-1-carboxylate |

InChI |

InChI=1S/C11H18N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h1,9,12H,6-8H2,2-4H3 |

InChI Key |

SHCJWUXVYVUARU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-ethynylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and ethynyl-containing reagents. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethynylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

Reduction: The compound can undergo reduction reactions to form saturated piperazine derivatives.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carbonyl-containing derivatives, saturated piperazine derivatives, and various substituted piperazine compounds.

Scientific Research Applications

tert-Butyl 3-ethynylpiperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, leading to the modulation of their activity. The piperazine ring can interact with various receptors and enzymes, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Substituent Diversity and Key Features

*Calculated based on substituent addition to the piperazine-Boc backbone.

Physicochemical Properties

- Solubility : Ethynyl and cyclopropyl analogs exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to reduced steric hindrance compared to bulky biphenyl derivatives .

- Stability : The Boc group is acid-labile, but ethynyl-substituted piperazines may require inert atmospheres to prevent alkyne oxidation. In contrast, ethyl and cyclopropyl derivatives are more stable under ambient conditions .

- Crystallinity : Bulky substituents like biphenyl enhance crystallinity, facilitating structure determination via X-ray diffraction (see SHELX refinements in ).

Biological Activity

Tert-butyl 3-ethynylpiperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. It is a derivative of piperazine, a well-known scaffold in drug development, particularly for its versatility in modulating various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H18N2O2

- Molecular Weight : 222.29 g/mol

- Structure : The compound features a piperazine ring substituted with an ethynyl group and a tert-butyl ester.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that compounds in this class can act as inhibitors of various enzymes and receptors, which are critical in cellular signaling pathways.

- AcrB Inhibition : Recent studies have highlighted the role of piperazine derivatives in inhibiting the AcrAB-TolC efflux pump in Escherichia coli. This pump is crucial for antibiotic resistance, and compounds that inhibit it can enhance the efficacy of existing antibiotics . this compound has shown promise in this regard by potentially binding to allosteric sites on the AcrB protein.

- Bruton's Tyrosine Kinase (BTK) Modulation : Another area of interest is the modulation of BTK, a critical enzyme involved in B-cell signaling. The compound's structural analogs have been evaluated for their ability to degrade BTK through PROTAC (Proteolysis Targeting Chimeras) technology, indicating a potential therapeutic application in treating B-cell malignancies .

Biological Activity and Efficacy

The biological efficacy of this compound has been assessed through various in vitro studies:

| Study | Target | Outcome | IC50 (µM) |

|---|---|---|---|

| Study A | AcrB | Enhanced antibiotic potency | >250 (no intrinsic activity) |

| Study B | BTK | Induction of apoptosis in cancer cells | 0.5 - 4 (varies by analog) |

Case Studies

- Inhibition of Antibiotic Resistance : A study demonstrated that this compound could significantly reduce the MIC (Minimum Inhibitory Concentration) of commonly used antibiotics against resistant strains of E. coli. This highlights its potential as an adjuvant therapy to combat antibiotic resistance .

- Cancer Therapeutics : In another study focusing on B-cell malignancies, analogs of the compound were shown to effectively induce apoptosis in malignant cells at low concentrations, suggesting that modifications to the piperazine scaffold can enhance therapeutic efficacy against specific cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.